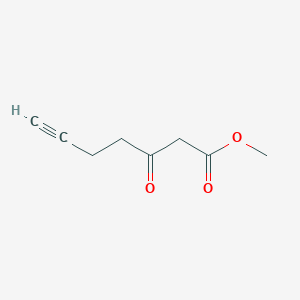

Methyl 3-oxohept-6-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxohept-6-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZWYTRZAPFGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438470 | |

| Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100330-50-5 | |

| Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3-oxohept-6-ynoate

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 3-oxohept-6-ynoate, a versatile β-keto ester featuring a terminal alkyne. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the synthesis, mechanism, and practical application of this valuable chemical intermediate. We will explore the retrosynthetic logic, delve into the mechanistic details of a directed Claisen condensation, provide a detailed experimental protocol, and discuss methods for characterization and troubleshooting. The core of this guide is a scientifically-grounded approach that prioritizes control, yield, and purity.

Introduction: Significance and Synthetic Context

This compound (CAS 100330-50-5) is a bifunctional organic molecule that incorporates two highly valuable functional groups: a β-keto ester and a terminal alkyne.[1][2] The β-keto ester moiety is a cornerstone of synthetic chemistry, known for its acidic α-protons that allow for facile alkylation and its utility in decarboxylation reactions to produce ketones.[3] The terminal alkyne provides a gateway to a vast array of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira), "click" chemistry, and hydration/oxidation reactions.

The combination of these functionalities in a single molecule makes this compound a potent building block for synthesizing complex molecular architectures, particularly heterocyclic compounds and carbocycles relevant to pharmaceuticals and natural product synthesis.[1] The synthesis of such β-keto esters, however, requires a carefully controlled strategy to avoid common pitfalls such as self-condensation and low yields.[4] This guide focuses on a directed Claisen condensation approach, which offers a high degree of control over the reaction outcome.

Retrosynthetic Analysis and Strategy

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The target molecule is a 1,3-dicarbonyl compound, a classic hallmark of the Claisen condensation reaction.[5] The key disconnection is made at the Cα-Cβ bond (the bond between C2 and C3), as this bond is formed during the condensation process.

This disconnection reveals two synthetic precursors: a C2 nucleophilic synthon derived from methyl acetate and a C5 electrophilic synthon derived from 4-pentynoic acid.

Caption: Retrosynthetic analysis of this compound.

To translate this analysis into a practical forward synthesis, a directed crossed Claisen condensation is the strategy of choice. This involves:

-

Quantitative Enolate Formation: Using a strong, non-nucleophilic base to completely convert methyl acetate into its corresponding enolate. This prevents methyl acetate from acting as an electrophile and undergoing self-condensation.

-

Controlled Acylation: Adding the electrophilic partner (an activated form of 4-pentynoic acid) to the pre-formed enolate.

Mechanistic Pathway: Directed Claisen Condensation

The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution, and workup.

-

Enolate Formation: Methyl acetate is treated with a strong, sterically hindered base like Lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). LDA is sufficiently basic to quantitatively deprotonate the α-carbon of the ester, forming the lithium enolate. The low temperature is critical to prevent side reactions and ensure the stability of the enolate.

-

Nucleophilic Acyl Substitution: The electrophile, Methyl 4-pentynoate, is added to the solution of the pre-formed enolate. The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of Methyl 4-pentynoate. This forms a tetrahedral intermediate.

-

Collapse and Product Formation: The tetrahedral intermediate is unstable and collapses, expelling a methoxide (-OCH₃) leaving group. This regenerates a carbonyl and forms the target β-keto ester. The product is immediately deprotonated by the expelled methoxide, as the α-protons of a β-keto ester are more acidic than the protons of the starting ester.

-

Aqueous Workup: A final quench with a mild acid (e.g., saturated aqueous NH₄Cl) neutralizes the reaction mixture and protonates the enolate of the product, yielding the final, neutral this compound.

Caption: Mechanism of the Directed Crossed Claisen Condensation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

4.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Diisopropylamine | 101.19 | 2.3 mL (1.62 g) | 1.1 | Freshly distilled from CaH₂. |

| n-Butyllithium (n-BuLi) | 64.06 | 5.8 mL (1.6 M in hexanes) | 1.05 | Titrated solution. Handle with extreme care. |

| Methyl Acetate | 74.08 | 0.80 mL (0.74 g) | 1.0 | Freshly distilled from CaH₂. |

| Methyl 4-pentynoate | 112.13 | 1.0 g | 0.89 | Limiting reagent. Ensure it is anhydrous. |

| Tetrahydrofuran (THF) | - | ~100 mL | - | Anhydrous, distilled from Na/benzophenone. |

| Saturated aq. NH₄Cl Solution | - | ~50 mL | - | For workup. |

| Diethyl Ether / Ethyl Acetate | - | As needed | - | For extraction. |

| Brine (Saturated aq. NaCl) | - | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | For drying organic phase. |

4.2. Step-by-Step Procedure

-

LDA Preparation (In Situ):

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and distilled diisopropylamine (2.3 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (5.8 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

-

-

Enolate Formation:

-

In a separate flame-dried flask, prepare a solution of methyl acetate (0.80 mL) in anhydrous THF (10 mL).

-

Using a cannula or syringe, slowly add the methyl acetate solution to the LDA solution at -78 °C over 15 minutes.

-

Stir the reaction mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.

-

-

Acylation Reaction:

-

Add a solution of methyl 4-pentynoate (1.0 g) in anhydrous THF (10 mL) to the enolate solution dropwise over 20 minutes, keeping the internal temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine all organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity) to afford the pure this compound.

-

Characterization of Product

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.5 (s, 2H, -C(O)CH₂C(O)-), ~2.6 (t, 2H, -C(O)CH₂CH₂-), ~2.3 (td, 2H, -CH₂C≡CH), ~2.0 (t, 1H, -C≡CH). The methylene protons at C2 exist in equilibrium with an enol form. |

| ¹³C NMR | δ (ppm): ~201 (-C=O, ketone), ~167 (-C=O, ester), ~83 (-C≡CH), ~69 (-C≡CH), ~52 (-OCH₃), ~49 (-C(O)CH₂C(O)-), ~42 (-C(O)CH₂CH₂-), ~14 (-CH₂C≡CH). |

| IR (Infrared) | ν (cm⁻¹): ~3300 (strong, sharp, ≡C-H stretch), ~2120 (weak, C≡C stretch), ~1745 (strong, C=O ester stretch), ~1715 (strong, C=O ketone stretch). |

| Mass Spec (MS) | [M+H]⁺: Expected m/z corresponding to C₈H₁₁O₃⁺. |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Inactive base (degraded n-BuLi or wet amine/solvent).2. Incomplete enolate formation.3. Side reaction (e.g., self-condensation of methyl acetate). | 1. Use freshly titrated n-BuLi and rigorously dried solvents/reagents.2. Ensure sufficient reaction time for enolate formation (45-60 min at -78°C).3. Add methyl acetate slowly to the LDA solution to maintain an excess of base. |

| Formation of Side Products | 1. Self-condensation of methyl 4-pentynoate.2. Reaction temperature too high. | 1. Use the specified stoichiometry (slight excess of enolate).2. Maintain strict temperature control at -78 °C throughout the addition and reaction phases. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. A shallow gradient is often effective. Consider checking product purity by GC-MS if available. |

Conclusion

The synthesis of this compound via a directed crossed Claisen condensation represents a highly effective and controlled method for producing this valuable synthetic intermediate. By carefully managing stoichiometry, temperature, and anhydrous conditions, researchers can reliably access this compound in good yield and high purity. The strategic combination of a β-keto ester and a terminal alkyne makes this molecule a powerful tool for the construction of complex and biologically relevant compounds, underscoring the importance of robust synthetic methodologies in modern chemical science.

References

A consolidated list of authoritative sources cited within this guide.

-

Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC - NIH. Available at: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

-

Claisen Condensation in Synthesis. YouTube. Available at: [Link]

-

Examples of Synthesis using the Claisen Condensation. YouTube. Available at: [Link]

-

Claisen Condensation. Chemistry LibreTexts. Available at: [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 3-oxohept-6-ynoate: Properties, Structure, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in synthetic organic chemistry. As a Senior Application Scientist, the following sections synthesize critical data on its chemical properties, structural features, reactivity, and safe handling, grounded in established chemical principles and available data.

Compound Identification and Core Properties

This compound is a specialty chemical primarily utilized as a building block in complex organic synthesis.[1] Its value stems from the presence of two key functional groups: a β-keto ester and a terminal alkyne. This unique combination allows for a diverse range of chemical transformations.

A summary of its fundamental properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 100330-50-5 | [2][3][4][5] |

| Molecular Formula | C₈H₁₀O₃ | [1][2][5] |

| Molecular Weight | 154.17 g/mol | [2][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-O-Hept-6-O-acetylacetic acid methyl ester | [4] |

| Appearance | Colorless to Yellow Liquid, Viscous Liquid, or Solid | [2] |

| Purity | Typically ≥93% | [2] |

| InChI Key | HSZWYTRZAPFGTG-UHFFFAOYSA-N | [2][3] |

| SMILES | COC(=O)CC(=O)CCC#C | [1][3] |

Chemical Structure and Spectroscopic Profile

The structure of this compound features a seven-carbon chain with a methyl ester at one terminus and a terminal alkyne at the other. The ketone at the C-3 position makes it a β-keto ester, a class of compounds known for their versatile reactivity.

Molecular Structure

The diagram below illustrates the chemical structure of this compound.

Caption: General workflow for the synthesis of alkylated β-keto esters.

Key Reactivity Insights

-

Acidity of α-Protons: The methylene protons at the C-2 position (between the two carbonyls) are particularly acidic and can be readily removed by a moderately strong base to form a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of alkylation and acylation reactions.

-

Alkyne Chemistry: The terminal alkyne can undergo classic reactions such as deprotonation followed by nucleophilic attack, hydrosilylation, hydroboration, and various metal-catalyzed coupling reactions (e.g., Sonogashira coupling).

-

Intramolecular Cyclizations: The presence of functional groups at both ends of the carbon chain makes this molecule an excellent precursor for intramolecular reactions. For example, under specific catalytic conditions, it can undergo Conia-ene type reactions to form cyclic products. [3][6]

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This procedure is based on standard methodologies for the alkylation of β-keto esters.

Objective: To synthesize this compound via alkylation of methyl acetoacetate.

Materials:

-

Methyl acetoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Bromobutyne

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Add methyl acetoacetate (1.0 equivalent) dropwise to the cooled suspension over 20-30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the sodium enolate.

-

Alkylation: Add 4-bromobutyne (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Step: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

| Aspect | Recommendation | Rationale |

| Storage | Store in a tightly sealed container in a freezer (under -20°C) and in a dry environment. [1][2] | The compound may be sensitive to moisture and temperature, which could lead to degradation or polymerization over time. |

| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7] | The compound is classified as harmful if swallowed and may cause skin and eye irritation. [2][5][7] |

| Safety | GHS Classification: Warning. [2]Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [7]Precautionary Statements: P280 (Wear protective equipment), P305+P351+P338 (Eye rinse procedure). [2][7] | Adherence to GHS guidelines is mandatory for ensuring user safety and minimizing exposure risks. |

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its utility lies in its ability to introduce a seven-carbon chain with latent functionalities that can be elaborated into more complex molecular architectures.

-

Heterocycle Synthesis: The β-keto ester moiety can react with binucleophiles like hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively. The alkyne can then be further functionalized.

-

Natural Product Synthesis: Molecules with this structural motif are precursors in the total synthesis of complex natural products where the alkyne can be transformed into other functional groups or used in cyclization reactions.

-

Pharmaceutical Development: It serves as a starting material for creating novel scaffolds for drug discovery, where the rigid alkyne unit can be used to control molecular conformation. [1]

References

-

J&K Scientific LLC. This compound | 100330-50-5. [Link]

-

PubChem. Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372. [Link]

-

MOLBASE Encyclopedia. methyl 3-oxohept-6-enoate|30414-57-4. [Link]

-

National Institutes of Health. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. [Link]

-

ResearchGate. Plausible mechanism of addition β-ketoester to alkyne. [Link]

-

ResearchGate. Zinc-Catalyzed Addition of Terminal Alkynes to α-Keto Esters | Request PDF. [Link]

-

Durable this compound - Hot Selling. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

Sources

- 1. osp.stat.gov.lt [osp.stat.gov.lt]

- 2. This compound | 100330-50-5 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 100330-50-5 [chemicalbook.com]

- 5. 100330-50-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to Methyl 3-oxohept-6-ynoate: A Versatile Bifunctional Building Block for Chemical Biology and Drug Discovery

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 3-oxohept-6-ynoate (CAS Number: 100330-50-5) is a specialized organic molecule that has emerged as a significant building block for researchers at the intersection of chemistry and biology.[1][2] Its unique bifunctional architecture, featuring a reactive β-keto ester system and a terminal alkyne, makes it a highly valuable precursor in the synthesis of advanced chemical probes and complex molecules for pharmaceutical and agrochemical research.[3] This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a focus on the practical insights required by researchers, scientists, and drug development professionals.

The core value of this compound lies in its terminal alkyne functionality, which serves as a bioorthogonal handle. This allows for its participation in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This capability enables the precise attachment of reporter molecules, such as fluorophores or biotin tags, to larger biomolecules for visualization and isolation, a cornerstone of modern chemical biology.[3]

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 100330-50-5 | [1][2] |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | [5] |

| Physical Form | Colorless to yellow liquid or viscous liquid/solid | |

| Boiling Point | 231.1±15.0°C at 760 mmHg (Predicted) | [5] |

| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C | |

| Purity (Typical) | ≥93% |

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[4] In case of accidental contact, wash the affected skin area with soap and water, and for eye contact, rinse cautiously with water for several minutes.[4]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most prevalent and reliable method for the synthesis of this compound is the alkylation of a β-keto ester, specifically methyl acetoacetate, with propargyl bromide.[3] A more recently documented procedure utilizes the acylation of a magnesium enolate of a malonic acid half-ester.

Experimental Protocol: Acylation of Potassium Methyl Malonate

This protocol is adapted from a procedure reported in the supplementary information of a publication by the Royal Society of Chemistry and offers a robust route to the target compound.

Materials:

-

Potassium 3-methoxy-3-oxopropanoate (Potassium methyl malonate)

-

Magnesium chloride (anhydrous)

-

4-Pentynoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Potassium carbonate (K₂CO₃) solution (1 M)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Formation of the Magnesium Enolate: In a flame-dried two-necked flask under a nitrogen atmosphere, slurry magnesium chloride (1.04 equiv.) and potassium 3-methoxy-3-oxopropanoate (1.50 equiv.) in anhydrous THF. Heat the mixture to 50°C and stir for 4 hours.

-

Activation of 4-Pentynoic Acid: In a separate flame-dried round-bottomed flask, dissolve 4-pentynoic acid (1.0 equiv.) in anhydrous THF. Cool the solution to 0°C and add 1,1'-carbonyldiimidazole (1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C. Stir the reaction at 0°C for 10 minutes, then at ambient temperature for 1 hour.

-

Acylation Reaction: Cool the two-necked flask containing the magnesium enolate to ambient temperature. Add the solution of activated 4-pentynoic acid dropwise to the enolate suspension. Stir the resulting reaction mixture overnight under a nitrogen atmosphere at ambient temperature.

-

Work-up and Purification: Concentrate the reaction mixture in vacuo. Slurry the crude residue in a biphasic mixture of EtOAc and 1 M K₂CO₃ solution. Filter the mixture through celite and separate the phases. Wash the organic layer with saturated brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by silica column chromatography (Hexane-EtOAc, 4:1) to yield this compound as a colorless oil.

Causality and Experimental Rationale

The choice of reagents and conditions in this synthesis is critical for its success.

-

Enolate Formation: The reaction of potassium methyl malonate with MgCl₂ generates the magnesium enolate. Magnesium(II) acts as a Lewis acid, coordinating to the carbonyl oxygens of the malonate, which enhances the acidity of the α-proton and facilitates the formation of a stable chelated enolate. This pre-formation of a specific enolate helps to control the regioselectivity of the subsequent acylation.

-

Acid Activation: 4-Pentynoic acid is activated with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazolide. This is a highly reactive acylating agent, much more so than the parent carboxylic acid, and is crucial for driving the acylation of the relatively stable magnesium enolate.

-

Reaction Control: The reaction is performed under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvents are essential as water would quench the reactive enolate and hydrolyze the acylimidazolide.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy:

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3286 | C-H stretch (terminal alkyne) |

| 2956 | C-H stretch (aliphatic) |

| 2161 | C≡C stretch (alkyne) |

| 1742 | C=O stretch (ester carbonyl) |

| 1715 | C=O stretch (ketone carbonyl) |

| 1256 | C-O stretch (ester) |

| (Data obtained from reference) |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

While detailed experimental NMR and MS data are not widely available in public databases, the expected spectral characteristics can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the terminal alkyne proton (~2.0 ppm), a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons between the carbonyls (~3.5 ppm), and two triplets for the two methylene groups in the chain.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (ketone and ester, ~202 ppm and ~167 ppm respectively), the two sp-hybridized alkyne carbons (~83 ppm and ~69 ppm), the methyl ester carbon (~52 ppm), and the three methylene carbons.

-

Mass Spectrometry: The nominal mass of the molecule is 154 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₁₀O₃.

Applications in Drug Development and Chemical Biology

The true utility of this compound is realized in its application as a versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations.

Core Reactivity Profile

Case Study: Synthesis of Chemical Probes for Proteomics

A practical application of this compound is in the synthesis of "PIP probes" (Protein Interaction Profile probes). In a published example, the ketone functionality of this compound is first protected as a dioxolane.[4] The resulting molecule, now primarily reactive at the terminal alkyne, can be used in various synthetic routes.

This alkyne handle is then utilized for a "click" reaction with an azide-functionalized reporter tag, such as Rhodamine-azide or Biotin-azide. This workflow allows for the labeling of proteins that have been metabolically tagged with a complementary functional group, enabling their visualization via fluorescence microscopy or their enrichment and identification via mass spectrometry-based proteomics.

Experimental Workflow: Click Chemistry Labeling

-

Probe Incubation: Cells or protein lysates containing metabolically incorporated azide-tagged biomolecules are incubated with the alkyne-bearing probe.

-

Click Reaction Cocktail: A "click cocktail" is prepared, typically containing the azide-functionalized reporter (e.g., Rhodamine-azide), a copper(II) source (e.g., CuSO₄), and a reducing agent (e.g., TCEP) to generate the active copper(I) catalyst in situ. A copper-chelating ligand like TBTA is often included to stabilize the catalyst and improve reaction efficiency.[4]

-

Labeling and Analysis: The cocktail is added to the sample, and the reaction proceeds at room temperature. The now covalently labeled proteins can be visualized by in-gel fluorescence or enriched using affinity purification (e.g., with streptavidin beads if a biotin-azide tag was used) for subsequent identification.[4]

Conclusion: A Tool for Innovation

This compound stands as a prime example of a molecular tool that empowers innovation in drug discovery and chemical biology. Its well-defined synthesis and dual-functional nature provide chemists with a reliable and versatile platform for constructing complex molecular architectures. The ability to seamlessly integrate this building block into bioorthogonal labeling strategies underscores its importance in the ongoing quest to understand and manipulate biological systems at the molecular level. As research continues to demand more sophisticated and precise chemical probes, the utility of intermediates like this compound is set to expand, paving the way for new discoveries in diagnostics and therapeutics.

References

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Experimental Section. The Royal Society of Chemistry. Available from: [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. Available from: [Link]

-

Safety Data Sheet. Angene Chemical. Available from: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available from: [Link]

-

1H NMR spectra were recorded on Bruker spectrometers (at 500 MHz) and are reported relative to deuterated solvent signals. The Royal Society of Chemistry. Available from: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Enrique ~iez-Barra,q). Available from: [Link]

-

This compound | CAS#:100330-50-5. Chemsrc. Available from: [Link]

Sources

Methyl 3-oxohept-6-ynoate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl 3-oxohept-6-ynoate is a polyfunctional organic molecule that holds significant potential as a versatile intermediate for synthetic chemists, particularly those in the fields of drug discovery and materials science. Its structure, which incorporates a β-ketoester moiety and a terminal alkyne, offers a rich landscape for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references. The strategic placement of its functional groups makes it a valuable precursor for the construction of complex molecular architectures, including carbocyclic and heterocyclic systems.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction design, and purification.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.17 g/mol | [1] |

| CAS Number | 100330-50-5 | [1][2] |

| Physical Form | Colorless to Yellow Liquid or Viscous Solid | |

| Storage | Sealed in a dry environment, store in a freezer at temperatures below -20°C. |

Synthesis Protocol: Alkylation of Methyl Acetoacetate

The most direct and widely applicable method for the synthesis of this compound is the C-alkylation of methyl acetoacetate with propargyl bromide.[3] This reaction leverages the enhanced acidity of the α-protons in the β-ketoester, which allows for their facile removal by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an Sₙ2 reaction.

Causality in Experimental Design:

The choice of base and solvent is critical for maximizing the yield of the desired C-alkylated product over the competing O-alkylation. A moderately strong base, such as sodium or potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile, provides a favorable balance of enolate formation and reactivity. The use of a stronger base, such as an alkoxide, could lead to side reactions, including self-condensation of the methyl acetoacetate. Anhydrous conditions are crucial to prevent hydrolysis of the ester and quenching of the enolate.

Step-by-Step Experimental Protocol:

Materials:

-

Methyl acetoacetate (1.0 eq)

-

Propargyl bromide (80% in toluene, 1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃, 1.5 eq)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate and anhydrous acetone.

-

To this suspension, add methyl acetoacetate dropwise with vigorous stirring.

-

Add the propargyl bromide solution dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 12-24 hours), cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

}

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Predicted):

-

~3.7 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-OCH₃).

-

~3.5 ppm (s, 2H): A singlet for the methylene protons at the C2 position, situated between the two carbonyl groups.

-

~2.8 ppm (t, 2H): A triplet for the methylene protons at the C4 position, coupled to the methylene protons at C5.

-

~2.5 ppm (td, 2H): A triplet of doublets for the methylene protons at the C5 position, coupled to the methylene protons at C4 and the terminal alkyne proton.

-

~2.0 ppm (t, 1H): A triplet for the terminal alkyne proton (-C≡CH), coupled to the methylene protons at C5.

¹³C NMR (Predicted):

-

~202 ppm: Ketone carbonyl carbon (C3).

-

~167 ppm: Ester carbonyl carbon (C1).

-

~80 ppm: Alkyne carbon (-C ≡CH).

-

~70 ppm: Alkyne carbon (-C≡C H).

-

~52 ppm: Methyl ester carbon (-OC H₃).

-

~49 ppm: Methylene carbon at C2.

-

~43 ppm: Methylene carbon at C4.

-

~15 ppm: Methylene carbon at C5.

Infrared (IR) Spectroscopy (Predicted):

-

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

-

~2120 cm⁻¹ (sharp, weak to medium): C≡C stretch of the terminal alkyne.

-

~1745 cm⁻¹ (strong): C=O stretch of the ester.

-

~1720 cm⁻¹ (strong): C=O stretch of the ketone.

-

~1150 cm⁻¹ (strong): C-O stretch of the ester.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound makes it a powerful tool in organic synthesis.

Conia-Ene and Related Cyclization Reactions:

As a β-alkynyl β-ketoester, this molecule is a prime candidate for intramolecular Conia-ene reactions. This reaction involves the intramolecular addition of the enol form of the β-ketoester to the alkyne, typically promoted by heat or a transition metal catalyst. This provides an efficient route to five- and six-membered carbocycles, which are common motifs in natural products and pharmaceuticals. Metal catalysts, such as gold(I) complexes, have been shown to facilitate these reactions under milder conditions, enhancing their synthetic utility.

}

Figure 2: Conceptual pathway of a metal-catalyzed Conia-ene reaction.

Click Chemistry and Bioconjugation:

The terminal alkyne functionality serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of this compound derivatives to molecules bearing an azide group, such as biomolecules, polymers, or fluorescent dyes. This application is particularly relevant in drug development for creating antibody-drug conjugates or in chemical biology for developing molecular probes.[3]

Precursor to Heterocyclic Compounds:

The dicarbonyl nature of the β-ketoester moiety allows for condensation reactions with binucleophiles, such as hydrazine or hydroxylamine, to form various heterocyclic systems like pyrazoles and isoxazoles. These heterocycles are prevalent scaffolds in many biologically active compounds.

Potential in Drug Development

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in numerous bioactive molecules and are used in their synthesis. The ability to generate complex carbocyclic and heterocyclic cores from this relatively simple precursor makes it an attractive starting material for the synthesis of novel therapeutic agents. Its utility as a linker in bioconjugation further expands its potential in the development of targeted therapies.

Safety and Handling

Based on available data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as an irritant and may be harmful if swallowed.[1] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the rich reactivity of its β-ketoester and terminal alkyne functionalities, provides access to a wide array of complex molecular structures. For researchers and drug development professionals, this compound represents a powerful tool for the construction of novel carbocyclic and heterocyclic systems, as well as for applications in bioconjugation and chemical biology. A thorough understanding of its properties and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

Sources

A Technical Guide to the Spectral Characteristics of Methyl 3-oxohept-6-ynoate

Abstract

Methyl 3-oxohept-6-ynoate (CAS No: 100330-50-5, Molecular Formula: C₈H₁₀O₃, Molecular Weight: 154.16 g/mol ) is a bifunctional organic molecule featuring a β-keto ester system and a terminal alkyne. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. A comprehensive understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document serves as a robust predictive reference, grounded in established spectroscopic principles, for researchers in synthetic chemistry and drug development.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectral signature. The key functional groups—a methyl ester, a ketone, and a terminal alkyne—each give rise to characteristic signals in different spectroscopic analyses. The active methylene protons at the C2 position, flanked by two carbonyl groups, exhibit notable acidity and a distinct chemical shift. The terminal alkyne provides unique signals in both IR and NMR, while the carbonyl groups are strong absorbers in IR and direct key fragmentation pathways in mass spectrometry.

Figure 1: Structure of this compound with carbon numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of nearby oxygen atoms and the magnetic anisotropy of the carbonyl and alkyne groups.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Label (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a (OCH₃) | ~ 3.75 | Singlet (s) | 3H | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| H-b (C2-H₂) | ~ 3.50 | Singlet (s) | 2H | Active methylene protons are significantly deshielded as they are positioned between two electron-withdrawing carbonyl groups. No adjacent protons for coupling. |

| H-c (C4-H₂) | ~ 2.80 | Triplet (t) | 2H | Methylene protons adjacent to a ketone (α-protons). Split into a triplet by the two neighboring protons on C5.[1][2][3] |

| H-d (C5-H₂) | ~ 2.50 | Triplet of triplets (tt) | 2H | Methylene protons split by neighbors on C4 and C7 (through the alkyne). The coupling to C4 protons will be a standard vicinal coupling (~7 Hz), while the long-range coupling to the C7 proton will be smaller (~2.5 Hz).[4] |

| H-e (C7-H) | ~ 2.00 | Triplet (t) | 1H | The terminal alkyne proton is deshielded by the triple bond and shows long-range coupling to the C5 protons.[1][2] |

Note on Keto-Enol Tautomerism: β-keto esters can exist in equilibrium with their enol tautomer. If a significant concentration of the enol form is present, additional peaks corresponding to the enol vinyl proton (~5.0-5.5 ppm) and a broad enolic hydroxyl proton (>12 ppm) would be observed. The signals for the α-methylene protons (H-b) would decrease in integration accordingly.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each carbon atom in the molecule. The chemical shifts are primarily determined by the carbon's hybridization and proximity to electronegative atoms.[5][6][7]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C3 (Ketone C=O) | ~ 202 | The ketone carbonyl carbon is highly deshielded and appears furthest downfield.[5][6] |

| C1 (Ester C=O) | ~ 167 | The ester carbonyl carbon is also strongly deshielded, but typically appears upfield from a ketone carbonyl.[5][6] |

| C6 (Alkyne C) | ~ 83 | The internal sp-hybridized carbon of the terminal alkyne. |

| C7 (Alkyne CH) | ~ 70 | The terminal sp-hybridized carbon of the alkyne, attached to a proton. |

| OCH₃ (Ester) | ~ 52 | The methyl carbon of the ester group, deshielded by the attached oxygen. |

| C2 (CH₂) | ~ 49 | The active methylene carbon, positioned between two carbonyl groups. |

| C4 (CH₂) | ~ 42 | The methylene carbon alpha to the ketone. |

| C5 (CH₂) | ~ 18 | The methylene carbon positioned between the ketone α-carbon and the alkyne. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum provides direct evidence for the presence of the key functional groups. The most prominent features will be the strong absorptions from the two carbonyl groups and the characteristic stretches of the terminal alkyne.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

|---|---|---|---|---|

| ~ 3300 | ≡C-H | Stretch | Strong, Sharp | A classic, strong, and sharp peak indicative of a terminal alkyne C-H bond.[8][9][10][11] |

| 2960-2850 | C-H (sp³) | Stretch | Medium | Absorptions from the various methylene and methyl C-H bonds in the molecule. |

| ~ 2120 | C≡C | Stretch | Medium-Weak, Sharp | The carbon-carbon triple bond stretch. Its intensity is moderate because it is a terminal alkyne. |

| ~ 1745 | C=O (Ester) | Stretch | Strong | The carbonyl stretch of the saturated methyl ester is expected at a high frequency.[8][9] |

| ~ 1720 | C=O (Ketone) | Stretch | Strong | The carbonyl stretch of the saturated ketone. The two distinct C=O peaks are a key feature for identifying the β-keto ester moiety.[8][9] |

| ~ 1200-1000 | C-O (Ester) | Stretch | Strong | Strong stretching vibrations associated with the C-O single bonds of the ester group. |

Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion (M⁺˙) peak, followed by a series of fragment ions. The fragmentation pathways are primarily dictated by the stability of the resulting ions and neutral losses, with the carbonyl groups playing a key directive role.[12][13][14][15]

-

Predicted Molecular Ion (M⁺˙): m/z = 154

The primary fragmentation mechanisms for β-keto esters are α-cleavage (cleavage of bonds adjacent to the carbonyl groups) and the McLafferty rearrangement.[12][13][16]

Key Predicted Fragmentation Pathways:

-

α-Cleavage: Loss of the methoxy group (•OCH₃) from the ester is a common pathway.

-

M⁺˙ - 31 → m/z 123 (C₇H₇O₂⁺)

-

-

α-Cleavage: Cleavage at the C2-C3 bond can lead to the formation of a stable acylium ion.

-

M⁺˙ → m/z 43 (CH₃CO⁺) - This is often a base peak for methyl ketones.

-

-

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the keto-carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (here, C4-C5 bond).

-

M⁺˙ → m/z 98 (C₅H₆O₂⁺˙) + C₃H₄ (allene)

-

-

Alkyne Fragmentation: Cleavage of the C4-C5 bond (β to the alkyne) can generate a resonance-stabilized propargyl cation.[17]

-

M⁺˙ → m/z 39 (C₃H₃⁺)

-

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

"Methyl 3-oxohept-6-ynoate" physical properties (boiling point, melting point)

An In-depth Technical Guide to the Physical Properties of Methyl 3-oxohept-6-ynoate

Abstract

This compound (CAS No. 100330-50-5) is a multifunctional organic compound with significant potential as a synthetic intermediate in drug development and materials science. A comprehensive understanding of its physical properties is paramount for its effective handling, purification, and application in chemical reactions. This technical guide provides a thorough analysis of the known physical characteristics of this compound, with a specific focus on its boiling and melting points. In the absence of definitive, publicly available experimental data for these properties, this document synthesizes information from supplier data, analyzes the compound's structural influences, and presents authoritative protocols for their experimental determination. Furthermore, we explore the role of computational prediction as a valuable tool for estimating these critical parameters. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Physicochemical Profile and Data Analysis

This compound is a compound whose physical state at ambient temperature is not definitively established in literature, with suppliers describing it as a "Colorless to Yellow Liquid or Viscous liquid or Solid"[1][2]. This ambiguity suggests its melting point may be close to room temperature. The compound is typically shipped in a cold pack and recommended for storage in a freezer at temperatures under -20°C, indicating a need for controlled conditions to ensure its stability[1].

Summary of Known Properties

| Property | Value | Source |

| CAS Number | 100330-50-5 | Sigma-Aldrich[1], ChemicalBook[3][4] |

| Molecular Formula | C₈H₁₀O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 154.16 g/mol | Sunway Pharm Ltd[5] |

| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | Sigma-Aldrich[1][2] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | Sigma-Aldrich[1] |

| Boiling Point | Not Experimentally Determined | N/A |

| Melting Point | Not Experimentally Determined | N/A |

Structural Influence on Physical Properties

The molecular structure of this compound dictates its physical properties. The presence of multiple functional groups—a methyl ester, a ketone, and a terminal alkyne—creates a molecule with significant polarity, leading to strong intermolecular forces.

-

Intermolecular Forces and Boiling Point: The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces in its liquid state[6][7]. For this compound, these forces are:

-

Dipole-Dipole Interactions: The ketone and ester functional groups possess significant dipole moments, leading to strong electrostatic attractions between molecules.

-

Van der Waals Forces: The eight-carbon backbone contributes to London dispersion forces. These combined forces suggest that this compound will have a substantially higher boiling point than non-polar compounds of similar molecular weight. While no experimental value exists, a predicted boiling point for the closely related Ethyl 3-oxohept-6-ynoate is 249.3 ± 15.0 °C[8]. We can infer that the boiling point of the methyl ester would be slightly lower due to its marginally smaller molecular weight.

-

-

Crystal Packing and Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid[9]. This property is highly dependent on the efficiency with which molecules can pack into a crystal lattice[9]. The linear nature of the terminal alkyne in this compound may facilitate orderly packing, potentially leading to a higher melting point. However, the flexibility of the alkyl chain could disrupt this packing. The presence of even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range[9][10].

Caption: Relationship between molecular structure and physical properties.

Addressing the Data Gap: Predictive and Experimental Approaches

The absence of published experimental data necessitates a two-pronged approach for researchers: computational prediction for initial estimates and rigorous experimental determination for validation.

Computational Prediction

Modern computational chemistry offers powerful tools for estimating physical properties.

-

Group Contribution Methods: Techniques like the Joback-Reid method estimate properties by summing the contributions of individual functional groups within the molecule[11].

-

Machine Learning Models: These models are trained on large datasets of known compounds and can predict properties like boiling and melting points from molecular descriptors with increasing accuracy[12][13].

These predictive methods serve as an invaluable starting point for experimental design, though they do not replace the need for empirical validation.

Authoritative Protocols for Experimental Determination

For any laboratory work involving this compound, determining its precise melting and boiling points is a critical first step for verifying purity and ensuring reproducible reaction conditions.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid organic compound, which is a key indicator of its purity[7]. A pure compound will exhibit a sharp melting point, typically within a 0.5-1.0°C range[10].

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load 1-2 mm of the sample into the sealed end.

-

Apparatus Setup: Secure the capillary tube to a thermometer with the sample aligned next to the thermometer bulb. Insert the assembly into a heating apparatus (e.g., a Mel-Temp device or a Thiele tube filled with mineral oil)[9].

-

Heating and Observation: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record Melting Range:

-

T1: Record the temperature at which the first drop of liquid appears.

-

T2: Record the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.

-

Caption: Workflow for experimental melting point determination.

Protocol: Micro-Boiling Point Determination

This technique is ideal for determining the boiling point of small quantities of a liquid sample. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure[7][10].

Methodology:

-

Sample Preparation: Add 2-3 mL of this compound to a small test tube (fusion tube).

-

Capillary Insertion: Take a standard melting point capillary tube and place it inside the test tube with its open end facing down.

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., mineral oil or an aluminum block), ensuring the sample is below the level of the heating medium[6].

-

Heating and Observation: Heat the bath slowly. As the liquid heats, air will bubble out of the submerged capillary tube.

-

Record Boiling Point: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Pressure Correction: The observed boiling point is dependent on atmospheric pressure[7][10]. If the measurement is not performed at standard pressure (760 mmHg), a correction should be applied.

Caption: Workflow for micro-boiling point determination.

Conclusion

While definitive experimental values for the boiling and melting points of this compound remain to be published, a comprehensive analysis of its molecular structure provides a strong theoretical basis for understanding these properties. The presence of polar ketone and ester functionalities indicates a high boiling point, and its physical form suggests a melting point near ambient temperatures. For any researcher or developer, it is imperative to move beyond theoretical and predicted values. The application of the standardized, authoritative protocols detailed in this guide will yield precise, empirical data, ensuring the purity, stability, and effective application of this versatile chemical intermediate in future research and development endeavors.

References

- Determination of Melting points and Boiling points. (n.d.). Learning Space.

- This compound | 100330-50-5. (n.d.). Sigma-Aldrich.

- Melting point determination. (n.d.). Organic Laboratory Techniques.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- experiment (1) determination of melting points. (2021, September 19).

- Determination of melting and boiling points. (n.d.).

- This compound | 100330-50-5. (n.d.). ChemicalBook.

- This compound CAS#: 100330-50-5. (n.d.). ChemicalBook.

- Ethyl 3-oxohept-6-ynoate 35116-07-5. (n.d.). Guidechem.

- This compound - CAS:100330-50-5. (n.d.). Sunway Pharm Ltd.

- Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. (2024, August 31). Journal of Student Research.

- CORRELATIONS Boiling Point and Melting Point Prediction for Aliphatic, Non-Hydrogen-Bonding Compounds. (n.d.). datapdf.com.

- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024, June 25). Medium.

- Prediction of Boiling and Melting Points for Some Substituted Alkanes and their Isomers using Group Contribution Techniques. (2025, August 6). ResearchGate.

- [100330-50-5], MFCD24688654, this compound. (n.d.). Combi-Blocks.

- This compound | 100330-50-5. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound | 100330-50-5 [sigmaaldrich.com]

- 2. This compound | 100330-50-5 [sigmaaldrich.com]

- 3. This compound | 100330-50-5 [chemicalbook.com]

- 4. This compound CAS#: 100330-50-5 [m.chemicalbook.com]

- 5. This compound - CAS:100330-50-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. guidechem.com [guidechem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. jsr.org [jsr.org]

- 13. medium.com [medium.com]

Navigating the Nuances of Methyl 3-oxohept-6-ynoate: A Technical Guide to Stability and Storage

For Immediate Release

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for Methyl 3-oxohept-6-ynoate (CAS No. 100330-50-5), a versatile building block in organic synthesis. Understanding the chemical intricacies of this molecule is crucial for ensuring its efficacy and preventing degradation, which can compromise experimental outcomes and drug development timelines.

Unveiling the Molecular Architecture and Inherent Reactivity

This compound is a bifunctional molecule characterized by a β-keto ester system and a terminal alkyne. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile.

-

The β-Keto Ester Moiety: This functionality is known for its susceptibility to both acidic and basic hydrolysis, which would cleave the methyl ester to the corresponding carboxylic acid. Furthermore, β-keto acids are notoriously unstable and prone to ready decarboxylation.[1] The presence of an enolizable α-proton also makes this part of the molecule a nucleophilic site, rendering it reactive towards various electrophiles.[1][2]

-

The Terminal Alkyne: Terminal alkynes are more acidic than their internal counterparts and other hydrocarbons due to the sp hybridization of the carbon atom.[3] This acidity makes the terminal proton susceptible to deprotonation by strong bases, forming an acetylide anion.[3] While generally more stable than terminal alkenes, the high energy of the triple bond makes it susceptible to addition reactions and potential polymerization, especially in the presence of transition metal impurities.[4][5]

The interplay of these functional groups necessitates careful handling and storage to mitigate potential degradation pathways.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, adherence to stringent storage and handling protocols is essential. The primary goal is to protect the compound from atmospheric moisture, heat, and light, which can catalyze decomposition.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer at or below -20°C.[6] | Minimizes the rate of potential decomposition reactions, including hydrolysis and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Use a tightly sealed, amber glass vial or a container with proven low gas permeability. | Protects from light, which can promote radical reactions, and prevents moisture ingress. |

| Moisture | Store in a dry environment, sealed from atmospheric moisture.[6] | Prevents hydrolysis of the methyl ester. |

Experimental Workflow: Handling and Aliquoting

The following protocol outlines the best practices for handling this compound in a laboratory setting to maintain its purity and stability.

Caption: Recommended workflow for handling this compound.

Logical Framework for Stability Assessment

The stability of this compound is contingent on a series of interconnected factors. The following diagram illustrates the logical relationships that inform the recommended storage and handling procedures.

Caption: Factors influencing the stability of this compound.

Self-Validating Protocols for Ensuring Compound Integrity

To ensure the ongoing integrity of this compound stocks, a system of regular quality control is recommended.

Step-by-Step QC Protocol:

-

Initial Analysis: Upon receiving a new batch of the compound, perform an initial analysis (e.g., ¹H NMR, LC-MS) to establish a baseline purity profile.

-

Periodic Re-analysis: For long-term storage, re-analyze a small aliquot of the compound at regular intervals (e.g., every 6-12 months) to monitor for the appearance of degradation products.

-

Visual Inspection: Before each use, visually inspect the compound. Any change in color from its typical colorless to yellow appearance could indicate degradation.

-

Documentation: Maintain a detailed log of storage conditions, handling procedures, and QC results for each batch.

By implementing these self-validating measures, researchers can have a high degree of confidence in the quality of their this compound, leading to more reliable and reproducible experimental results.

Conclusion

The chemical stability of this compound is intrinsically linked to its bifunctional nature. The presence of a β-keto ester and a terminal alkyne necessitates stringent storage and handling to prevent degradation. By understanding the underlying chemical principles and adhering to the protocols outlined in this guide, researchers can ensure the long-term viability and integrity of this valuable synthetic intermediate.

References

-

Handling Reactive Chemicals: Precautions and Tips. (2024, July 24). Cal-Star. Retrieved from [Link]

-

Durable this compound - Hot Selling. (n.d.). Retrieved from [Link]

-

Chemical Segregation and Storage - USC Environmental Health & Safety. (n.d.). University of Southern California. Retrieved from [Link]

-

Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. (n.d.). Retrieved from [Link]

-

Chemical Storage and Segregation | Environmental Health & Safety - Mizzou. (n.d.). University of Missouri. Retrieved from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.). Retrieved from [Link]

-

Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? - Quora. (2016, February 27). Retrieved from [Link]

-

Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved from [Link]

-

Properties and Bonding in the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

11.3: Physical Properties of Alkynes - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ch 9 : Alkynes - University of Calgary. (n.d.). Retrieved from [Link]

-

Mastering β-keto esters. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem. (n.d.). Retrieved from [Link]

-

methyl 3-oxohept-6-enoate|30414-57-4 - MOLBASE Encyclopedia. (n.d.). Retrieved from [Link]

-

Alkyne - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkyne - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. osp.stat.gov.lt [osp.stat.gov.lt]

An In-depth Technical Guide to Methyl 3-oxohept-6-ynoate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the safe handling, properties, and synthetic applications of Methyl 3-oxohept-6-ynoate. This bifunctional molecule, featuring a reactive terminal alkyne and a versatile β-keto ester moiety, is a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures and the development of novel chemical probes.

Strategic Overview: Understanding the Core Reactivity

This compound (CAS No. 100330-50-5) is a compound of significant interest due to the orthogonal reactivity of its two key functional groups. The terminal alkyne serves as a handle for powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This allows for the efficient and specific conjugation of the molecule to other entities, such as biomolecules or fluorescent tags.

Simultaneously, the β-keto ester functionality provides a rich platform for a variety of chemical transformations. The acidic α-protons are readily removed to form an enolate, which can act as a potent nucleophile in alkylation and acylation reactions. Furthermore, the two carbonyl groups are susceptible to reactions with nucleophiles and are key precursors for the synthesis of a wide array of heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines.[4][5]

Critical Safety & Handling: A Material Safety Data Sheet (MSDS) Synthesis

Hazard Identification & GHS Classification

Based on available data, this compound is classified as follows:

-

GHS Pictogram : GHS07 (Exclamation Mark)[8]

-

Signal Word : Warning [8]

-

Hazard Statement : H302: Harmful if swallowed.[8]

Based on the data for its saturated analog, Methyl 3-oxoheptanoate, the following hazards should also be considered as potential risks[7]:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

The logical flow for hazard identification and mitigation is outlined below.

Caption: GHS Hazard and Personal Protective Equipment (PPE) Correlation.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 100330-50-5 | [8] |

| Molecular Formula | C₈H₁₀O₃ | [8] |

| Molecular Weight | 154.17 g/mol | [8] |

| Physical Form | Colorless to yellow liquid or viscous liquid or solid | [8] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [8] |

| Shipping Temperature | Shipped in a cold pack | [8] |

First-Aid Measures

In the event of exposure, immediate and appropriate action is critical. The following measures are based on established protocols for handling irritating and harmful chemical compounds.[6]

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice.[6]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin thoroughly with soap and water. If skin irritation persists, get medical attention.[6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[6]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[6]

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.[6]

-

Specific Hazards : Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂). Vapors may be heavier than air and can travel to a source of ignition and flash back.[9]

-

Accidental Release :

-

Evacuate : Clear the area of all non-essential personnel.

-

Ventilate : Ensure adequate ventilation and eliminate all ignition sources.

-

Contain : Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Collect : Carefully collect the absorbed material into a sealed container for proper disposal. Do not allow the product to enter drains.[10]

-

The workflow for managing an accidental release is critical for laboratory safety.

Caption: Step-by-step workflow for accidental spill response.

Exposure Controls & Personal Protection

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[11] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical safety goggles are mandatory. A face shield may be appropriate if there is a splash hazard.[11]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[11]

-

Skin and Body Protection : Wear a lab coat. For larger quantities or significant splash risk, chemical-resistant aprons or suits may be necessary.[11]

-

Respiratory Protection : If working outside of a fume hood or if vapor/aerosol generation is likely, a vapor respirator may be required.[11]

-

Synthetic Utility & Experimental Protocol

The dual functionality of this compound makes it a powerful intermediate for synthesizing complex molecules, particularly substituted heterocycles which are prevalent scaffolds in medicinal chemistry.[12]

Core Principle: Synthesis of Substituted Pyrazoles

The β-keto ester moiety can readily react with hydrazine derivatives to form pyrazoles. This reaction is a classic and reliable method for constructing this important five-membered heterocyclic ring. The terminal alkyne remains intact during this transformation, making it available for subsequent functionalization via click chemistry or other alkyne-specific reactions.

Experimental Protocol: Synthesis of Methyl 2-(5-(prop-2-yn-1-yl)-1-phenyl-1H-pyrazol-3-yl)acetate

This protocol details a representative transformation of a β-keto ester to a pyrazole, showcasing a plausible synthetic application for this compound.

Reaction Scheme:

(this compound) + (Phenylhydrazine) → (Pyrazole intermediate)

Materials & Reagents:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketoester).

-

Addition of Hydrazine : To the stirring solution, add phenylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice with stirring. A precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure pyrazole product.

-

Characterization : Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

The logical flow of this synthetic protocol is illustrated below.

Caption: Experimental workflow for the synthesis of a substituted pyrazole.

This protocol provides a framework for utilizing this compound as a precursor to complex heterocyclic systems. The resulting pyrazole retains the terminal alkyne, which can be further elaborated in drug discovery programs, for instance, by attaching it to a biomolecule or a solubilizing group via a CuAAC "click" reaction.[1]

Conclusion

This compound is a high-potential synthetic intermediate for researchers in organic and medicinal chemistry. Its value lies in the strategic combination of a β-keto ester and a terminal alkyne, allowing for sequential or orthogonal synthetic strategies. While exercising due caution based on the safety profile of this class of compounds, scientists can leverage its reactivity to access novel and complex molecular scaffolds efficiently. This guide provides the foundational safety, handling, and synthetic information required to incorporate this versatile building block into advanced research and development programs.

References

- TCI Chemicals.

- PubChem. Compound Summary for CID 546075: Methyl 3-oxoheptanoate.

- TCI Chemicals.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Organic Syntheses.

- ResearchGate. Zinc-Catalyzed Addition of Terminal Alkynes to α-Keto Esters.

- Benchchem.

- ResearchGate. Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling.

- National Center for Biotechnology Information.